molecular formula C10H12F7N3O B12139394 2,2,3,3,4,4,4-heptafluoro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide

2,2,3,3,4,4,4-heptafluoro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide

Cat. No.: B12139394
M. Wt: 323.21 g/mol
InChI Key: GVIYXAGLNHCQQX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide typically involves the reaction of heptafluorobutylamine with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C to 25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide stands out due to its unique combination of a fluorinated butane chain and a hydrazide functional group. This structure imparts exceptional stability and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C10H12F7N3O

Molecular Weight

323.21 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide

InChI

InChI=1S/C10H12F7N3O/c11-8(12,9(13,14)10(15,16)17)7(21)20-19-6-4-2-1-3-5-18-6/h1-5H2,(H,18,19)(H,20,21)

InChI Key

GVIYXAGLNHCQQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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